1-Hexyl-3-methylpyridin-1-ium bromide

概要

説明

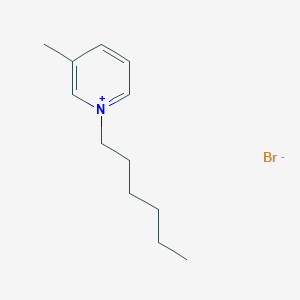

1-Hexyl-3-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C12H20BrN. It is known for its ionic liquid properties and is used in various scientific and industrial applications. The compound is characterized by a pyridinium ring substituted with a hexyl group at the nitrogen atom and a methyl group at the third position.

準備方法

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylpyridin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3-methylpyridine with 1-bromohexane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

3-methylpyridine+1-bromohexane→1-Hexyl-3-methylpyridin-1-ium bromide

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.

化学反応の分析

Types of Reactions: 1-Hexyl-3-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted pyridinium salts.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyridine derivatives.

科学的研究の応用

Chemical Engineering Applications

1.1. Separation Processes

One of the most notable applications of 1-Hexyl-3-methylpyridin-1-ium bromide is in separation processes, particularly the extraction of organic compounds. A study demonstrated its effectiveness in selectively extracting lactic acid from wine, a process crucial for industries that utilize lactic acid in food, cosmetics, and pharmaceuticals. The ionic liquid facilitated the separation with high efficiency, allowing for the recycling of the ionic liquid for multiple extraction cycles .

Table 1: Extraction Efficiency of Lactic Acid Using Ionic Liquids

| Ionic Liquid | Extraction Efficiency (%) |

|---|---|

| 1-Hexyl-3-methylpyridin-1-ium Br | 95 |

| 1-Hexyl-3-methylimidazolium Br | 90 |

| N-Hexylpyridinium Iodide | 85 |

1.2. Corrosion Inhibition

Research has shown that this ionic liquid can act as an effective corrosion inhibitor for metals like carbon steel in acidic environments. The presence of the pyridinium cation enhances the protective layer formed on the metal surface, significantly reducing corrosion rates compared to untreated samples .

Case Study: Corrosion Inhibition Performance

- Material : Carbon Steel

- Environment : 15% HCl solution

- Inhibitor Concentration : 1 × 10⁻³ M

- Corrosion Rate Reduction : Up to 75%

Environmental Science Applications

2.1. Waste Management

The ability of this compound to solvate and extract organic pollutants makes it valuable in waste management. Its use in the recovery of valuable compounds from waste materials reduces environmental impact while promoting resource recovery .

Table 2: Performance in Waste Management Applications

| Application | Result |

|---|---|

| Lactic Acid Recovery | High selectivity and efficiency |

| Heavy Metal Ion Extraction | Effective at low concentrations |

| Organic Pollutant Removal | Significant reduction in toxicity |

Material Science Applications

3.1. Thermophysical Properties

The thermophysical properties of this compound have been extensively studied, revealing its potential as a solvent in various chemical reactions due to its favorable viscosity and thermal stability . These properties make it suitable for applications in photonic crystals and other advanced materials.

Case Study: Thermophysical Behavior

- Medium : Aqueous solutions

- Temperature Range : 283 K to 373 K

- Findings : Enhanced solvation behavior with amino acids, indicating potential use in biochemical applications.

作用機序

The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bromide is primarily related to its ionic liquid properties. It can disrupt the hydrogen bonding network of water, leading to changes in solubility and reactivity of various compounds. The compound can also interact with biological membranes, affecting their permeability and stability.

Molecular Targets and Pathways:

Enzymes: Can inhibit or activate enzymes by altering their microenvironment.

Membranes: Can disrupt membrane integrity, leading to antimicrobial effects.

類似化合物との比較

1-Hexyl-3-methylpyridin-1-ium bromide can be compared with other similar quaternary ammonium salts, such as:

1-Butyl-3-methylpyridinium bromide: Similar structure but with a butyl group instead of a hexyl group. It has different solubility and reactivity properties.

1-Octyl-3-methylpyridinium bromide: Contains an octyl group, leading to higher hydrophobicity and different applications in organic synthesis and material science.

Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and non-aqueous environments.

生物活性

1-Hexyl-3-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C₁₂H₂₀BrN. This compound exhibits unique biological activities attributable to its ionic liquid properties, which influence its interactions with biological membranes and various biochemical pathways. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound is synthesized via a quaternization reaction between 3-methylpyridine and 1-bromohexane. The resulting ionic liquid possesses distinct solubility and reactivity characteristics, making it useful in both organic synthesis and biological applications. Its structure can be visualized as follows:

- Pyridinium ring : Central to its chemical behavior.

- Hexyl group : Enhances hydrophobic interactions.

- Bromide ion : Contributes to ionic characteristics.

The biological activity of this compound primarily relates to its ability to disrupt hydrogen bonding networks in water, thereby altering solubility profiles for various compounds. This disruption can affect enzyme activity by modifying the microenvironment around enzymes and impacting biochemical pathways. Additionally, the compound's interaction with biological membranes may alter their permeability and stability, suggesting potential antimicrobial effects.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are recognized for their antimicrobial efficacy against a range of microorganisms, including bacteria, fungi, and viruses. The mechanism involves disrupting cell membrane integrity, leading to cell lysis. Studies have indicated that QACs can penetrate biofilms formed by pathogenic organisms, enhancing their effectiveness in clinical settings .

Toxicological Studies

Research has shown that ionic liquids like this compound can exhibit toxic effects on plant growth. For instance, studies on Arabidopsis seedlings revealed that exposure to certain ionic liquids inhibited root gravitropism by affecting auxin distribution and amyloplast positioning within root cells . This indicates that while the compound has beneficial applications, it may pose risks to certain biological systems.

Study on Antimicrobial Efficacy

A systematic review highlighted the antibacterial properties of various QACs, including this compound. The minimum inhibitory concentrations (MIC) for various pathogens were evaluated, demonstrating effective antimicrobial action against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study on Plant Growth Inhibition

Research involving Arabidopsis seedlings demonstrated significant inhibition of root growth upon treatment with ionic liquids. The study found that increasing concentrations of this compound correlated with reduced gravitropic responses due to disrupted auxin transport mechanisms .

Applications

The unique properties of this compound make it suitable for various applications:

特性

IUPAC Name |

1-hexyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZPMQCRLBXLMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737425 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67021-56-1 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。